molecular formula C23H18FN3O4 B2408731 N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 899923-60-5

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2408731
CAS No.: 899923-60-5
M. Wt: 419.412
InChI Key: XKZZPFGXJWTFMO-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a 4-methoxyphenyl group and at position 1 with an acetamide moiety bearing a 4-fluorophenyl group. Its molecular formula is C23H17FN2O4, with a molecular weight of 416.39 g/mol (calculated).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c1-31-18-12-10-17(11-13-18)27-22(29)19-4-2-3-5-20(19)26(23(27)30)14-21(28)25-16-8-6-15(24)7-9-16/h2-13H,14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZZPFGXJWTFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C23H18FN3O4
  • Molecular Weight : 419.412 g/mol
  • IUPAC Name : N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Biological Activities

Research indicates that compounds containing the quinazoline framework exhibit a variety of biological activities. The following table summarizes some key findings related to the biological activity of similar compounds:

Activity Compound Type IC50 (µM) Reference
AnticancerQuinazoline derivatives5.9 ± 1.7
α-Glucosidase InhibitionQuinazolinone-triazole hybrids6.31 - 49.9
AntiproliferativeVarious substituted quinazolinesLow micromolar
Cholinesterase InhibitionN-substituted quinazolinesVaries

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many quinazoline derivatives have been shown to inhibit enzymes such as cholinesterases and α-glucosidases, which play crucial roles in metabolic pathways.
  • Antiproliferative Effects : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
  • Kinase Inhibition : Some compounds exhibit binding affinity to kinases, which are critical in signaling pathways involved in cell growth and survival.

Case Studies

Recent studies have explored the synthesis and evaluation of quinazoline derivatives similar to this compound:

  • A study highlighted the synthesis of various quinazoline derivatives and their cytotoxic effects against several cancer cell lines (A549, SW-480, MCF-7), with IC50 values indicating significant antiproliferative activity .
  • Another investigation focused on the design of quinazolinone-triazole-acetamide hybrids that showed promising α-glucosidase inhibitory activity compared to standard drugs .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide have been studied for their anticancer properties. Research indicates that quinazoline derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study found that certain quinazoline derivatives demonstrated potent activity against human tumor cells with mean growth inhibition values indicating their potential as therapeutic agents in oncology .
  • Antitubercular Activity :
    • The structural framework of this compound aligns with other derivatives that have shown promising antitubercular activity. Research into related compounds has revealed effective inhibition of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values suggesting that modifications to the quinazoline structure can enhance efficacy against resistant strains .

In Vitro Studies

Numerous studies have evaluated the biological activity of compounds within the same class as this compound:

  • Antimicrobial Screening : Compounds have been tested against a range of microbial pathogens, including bacteria and fungi. Results have indicated varying degrees of antimicrobial activity, suggesting potential applications in treating infections .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
Compound AAnticancerHuman Tumor Cells15.72
Compound BAntitubercularM. tuberculosis4
Compound CAntimicrobialCandida albicans6.25

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound improves solubility compared to chloro-substituted analogs (e.g., ), which are more lipophilic but may exhibit stronger receptor binding due to electron-deficient aromatic systems.
2.2. Heterocyclic Core Variations
Compound ID/Name Core Structure Key Modifications Molecular Weight (g/mol) Biological Implications
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinoline-4-one Quinoline core with benzoyl substitution ~480.0 (estimated) Enhanced planarity may improve DNA intercalation or enzyme inhibition.
2-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-N-(pyridin-2-yl)-acetamide (L1) Pyrimidine-2,4-dione Pyrimidine core with pyridyl acetamide ~265.0 (estimated) Pyridyl group introduces basicity; potential for hydrogen bonding.

Key Observations :

  • Core Flexibility: Quinazoline-dione (target compound) offers rigidity, favoring selective interactions, while pyrimidine-dione () and quinoline () cores may exhibit different binding modes due to altered electronic profiles.
  • Functional Groups : The pyridyl group in L1 () enhances solubility and hydrogen-bonding capacity compared to the fluorophenyl group in the target compound.
2.3. Substituent Effects on Pharmacokinetics
Compound ID/Name Substituent Type LogP (Estimated) Solubility Metabolic Stability
Target Compound 4-Methoxy, 4-Fluoro ~2.5 Moderate (methoxy) High (fluorine)
2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide Chloro, Fluoro, Dimethylamino ~3.0 Low (chloro) Moderate (dimethylamino may undergo demethylation)
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole, Methylsulfanyl ~2.8 Low (sulfur groups) Low (sulfurs prone to oxidation)

Key Observations :

  • Lipophilicity : Chloro substituents (e.g., ) increase LogP, favoring membrane permeability but risking toxicity.
  • Metabolic Vulnerabilities : Thioether groups () are susceptible to oxidation, whereas fluorine in the target compound enhances stability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route Selection : Begin with a quinazolinone core synthesized via cyclization of anthranilic acid derivatives. The acetamide side chain can be introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .

  • Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

  • Temperature Control : Maintain 80–100°C during cyclization to avoid side products.

  • Catalysts : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed steps to improve reaction rates .

  • Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before final coupling.

    • Example Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAnthranilic acid, urea, PTSA, 100°C, 6h6592%
Acetamide CouplingEDCI, HOBt, DMF, RT, 12h7895%

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • Methodology :

  • NMR Analysis :
  • ¹H NMR : Identify the 4-fluorophenyl proton signals (δ 7.2–7.4 ppm, doublet) and methoxyphenyl protons (δ 3.8 ppm, singlet for OCH₃). The quinazolinone carbonyl groups appear as distinct peaks (δ 165–170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze lattice parameters (e.g., space group P2₁/c) .

Q. What purification methods ensure high purity for biological assays?

  • Methodology :

  • Recrystallization : Use ethanol/water (7:3) to remove polar impurities.
  • HPLC : Employ a C18 column with acetonitrile/water (60:40) mobile phase (flow rate: 1 mL/min) to achieve >98% purity.
  • TLC Monitoring : Use silica plates with UV detection (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Docking Validation : Cross-validate molecular docking results (e.g., using AutoDock Vina) with experimental IC₅₀ values. Adjust force field parameters to account for solvation effects .
  • Assay Reproducibility : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48h incubation, 10 µM concentration).
  • Data Triangulation : Compare results across multiple techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How to design SAR studies to evaluate substituent effects on the quinazolinone core?

  • Methodology :

  • Substituent Library : Synthesize analogs with varying groups (e.g., -Cl, -NO₂, -CF₃) at the 4-methoxyphenyl or 4-fluorophenyl positions.

  • Biological Testing : Screen analogs against target enzymes (e.g., COX-2 or EGFR kinase) using fluorescence-based assays.

  • Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

    • Example SAR Table :
Substituent (R)IC₅₀ (µM)LogP
-OCH₃ (parent)0.452.8
-Cl0.323.1
-CF₃0.893.5

Q. What approaches assess metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Hepatocyte Assays : Incubate the compound with rat liver microsomes (RLM) and monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.
  • Pharmacokinetic Profiling : Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and clearance rates .

Key Notes

  • Data Contradictions : Address inconsistent bioactivity by repeating assays with stricter controls (e.g., ATP levels in cell viability assays) .
  • Advanced Characterization : For mechanistic studies, employ cryo-EM or surface plasmon resonance (SPR) to visualize target interactions .

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